

# "synthesis and characterization of 2-Ethoxy-5-iodonicotinic acid"

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## Compound of Interest

Compound Name: **2-Ethoxy-5-iodonicotinic acid**

Cat. No.: **B1344298**

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An In-depth Technical Guide to the Synthesis and Characterization of **2-Ethoxy-5-iodonicotinic Acid**

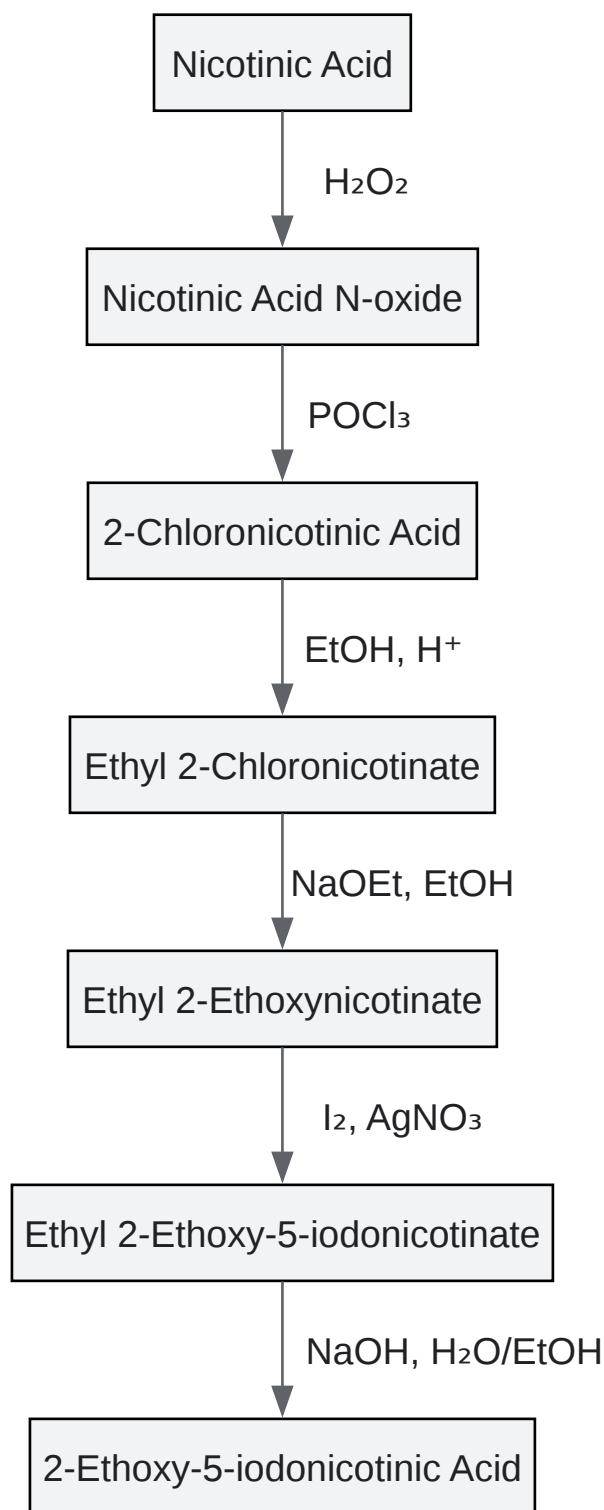
## Introduction

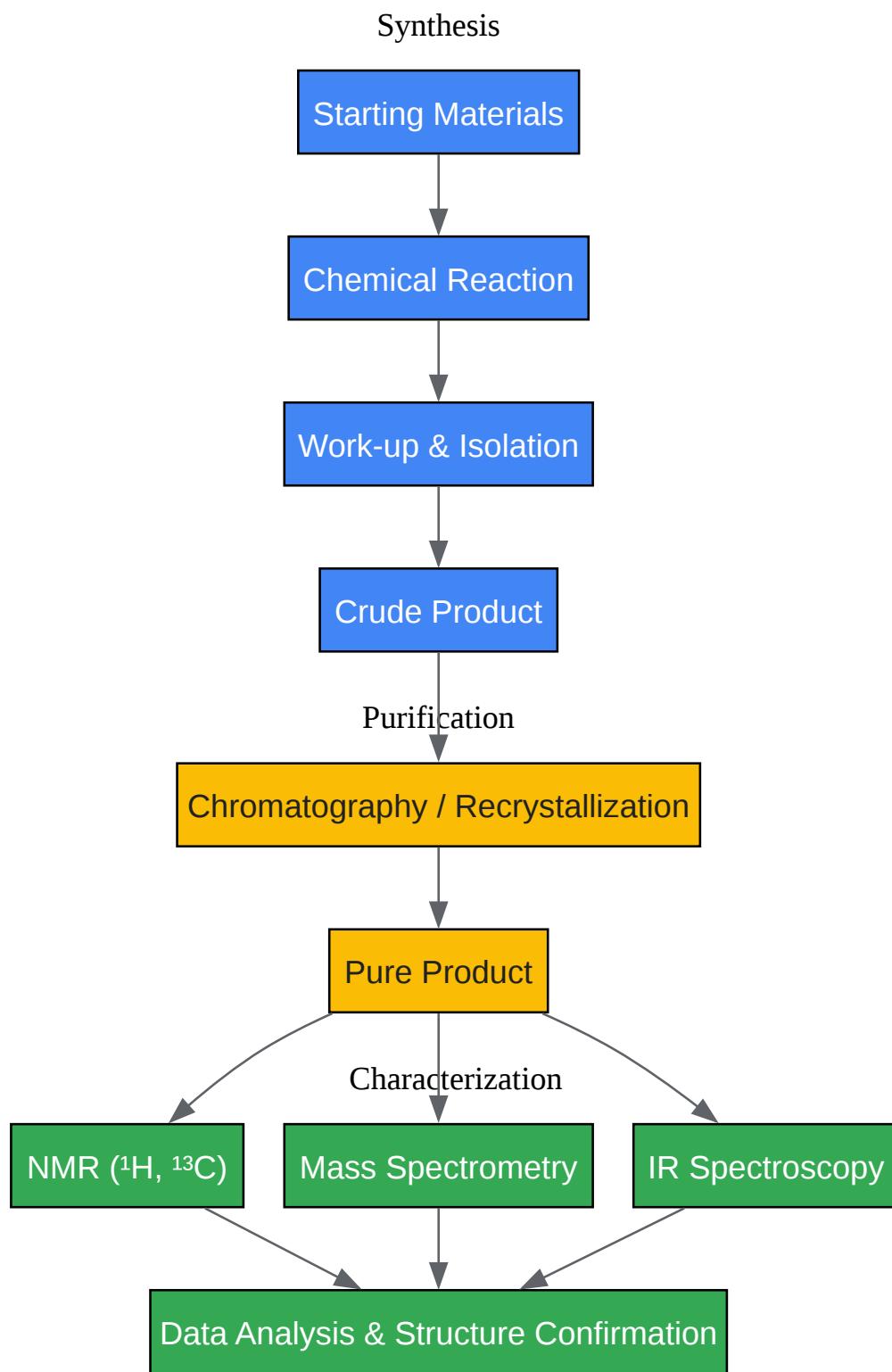
Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and drug development.<sup>[1][2]</sup> These compounds play crucial roles in various biological processes and serve as key building blocks for pharmaceuticals targeting a wide range of conditions, including cardiovascular diseases and cancer.<sup>[1][3][4]</sup> The functionalization of the pyridine ring, through the introduction of substituents such as alkoxy and halogen groups, allows for the fine-tuning of the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive overview of a proposed synthetic pathway for **2-Ethoxy-5-iodonicotinic acid**, a functionalized nicotinic acid derivative, along with its predicted characterization data. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

## Proposed Synthetic Pathway

A direct, documented synthesis for **2-Ethoxy-5-iodonicotinic acid** is not readily available in the literature. Therefore, a plausible multi-step synthetic route has been devised based on established chemical transformations of nicotinic acid and its derivatives. The proposed pathway begins with the commercially available nicotinic acid and proceeds through

chlorination, esterification, ethoxylation, iodination, and final hydrolysis to yield the target compound.



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